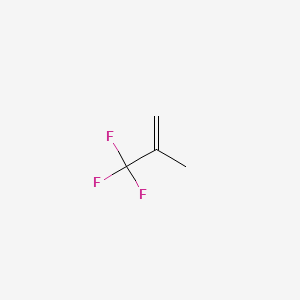

2-(Trifluoromethyl)propene

説明

Overview of Fluorinated Alkenes in Modern Chemistry

Fluorinated alkenes, a class of unsaturated hydrocarbons where one or more hydrogen atoms are replaced by fluorine, are of paramount importance in modern chemistry. ontosight.ai The incorporation of fluorine atoms into an alkene backbone drastically alters the molecule's physical, chemical, and biological properties. ontosight.ai This is primarily due to the high electronegativity of fluorine, the strength of the carbon-fluorine (C-F) bond, and the unique steric and electronic effects it imparts.

These altered properties, including enhanced thermal stability, modified reactivity, and increased lipophilicity, make fluorinated alkenes valuable intermediates in organic synthesis. ontosight.ai They serve as precursors to a wide range of complex fluorinated molecules, finding critical applications in the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. ontosight.airesearchgate.net The reactivity of the carbon-carbon double bond, combined with the influence of the fluorine substituents, allows for a variety of chemical transformations, making them versatile tools for chemists. ontosight.ai

Significance of the Trifluoromethyl Group in Molecular Design and Functionality

The trifluoromethyl (CF3) group is a cornerstone in the design of functional molecules, particularly in medicinal chemistry. bohrium.comoakwoodchemical.com Its introduction into an organic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and improve its bioavailability. bohrium.com

From an electronic standpoint, the trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. oakwoodchemical.com This property is often exploited to modulate the binding affinity of a drug candidate to its biological target. Furthermore, the C-F bonds within the trifluoromethyl group are exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the drug's half-life in the body. oakwoodchemical.com The strategic placement of a CF3 group can protect a molecule from oxidative metabolism, a common pathway for drug deactivation.

Historical Context of 2-(Trifluoromethyl)propene Research

The exploration of the chemistry of this compound, also known as 3,3,3-trifluoro-2-methylpropene, has its roots in the broader expansion of organofluorine chemistry in the mid-20th century. Early studies, such as the investigation of its reaction with oxygen atoms in 1968, began to shed light on the reactivity of this fluorinated alkene. umich.edu Research in subsequent decades, exemplified by work in the 1990s, delved deeper into its complex reactions, noting its high reactivity towards nucleophiles and its participation in both heterolytic and homolytic reactions. researchgate.netnih.gov These foundational studies established this compound as a highly reactive and versatile chemical intermediate. The synthesis of related compounds, such as 2-(trifluoromethyl)piperidine (B127925) from pipecolic acid using sulfur tetrafluoride, was reported as early as 1962, indicating an early interest in accessing trifluoromethylated structures. mdpi.com

Current Research Landscape and Emerging Trends in Organofluorine Chemistry

The field of organofluorine chemistry is currently experiencing a period of rapid growth and innovation. acs.org A major focus is the development of new, more efficient, and selective methods for the introduction of fluorine and fluorinated groups into organic molecules. acs.org This includes the development of novel fluorinating reagents and catalysts.

A significant trend is the use of fluorinated building blocks, like this compound, to construct complex molecular architectures. This approach is proving invaluable in drug discovery, where the incorporation of fluorine can lead to compounds with improved therapeutic properties. bohrium.comresearchgate.net Recent research highlights the use of this compound in multicomponent reactions to create structurally elaborate molecules, including potential anti-influenza agents. nih.gov Furthermore, there is a growing interest in the polymerization of fluorinated alkenes to create advanced materials with unique properties, such as thermal stability and chemical resistance. ontosight.aihabitablefuture.orgchemicalbook.comresearchgate.net The development of polymers derived from this compound and its derivatives is an active area of research with potential applications in high-performance materials. ontosight.aihabitablefuture.orgchemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 374-00-5 | bohrium.comcymitquimica.com |

| Molecular Formula | C4H5F3 | bohrium.comcymitquimica.com |

| Molecular Weight | 110.08 g/mol | bohrium.comcymitquimica.com |

| Appearance | Colorless liquid/gas | bohrium.com |

| Boiling Point | 6 °C | chemicalbook.com |

| Melting Point | 2-8 °C | chemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

3,3,3-trifluoro-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOAJCOCCYFXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190834 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

374-00-5 | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Propene and Its Derivatives

Strategic Fluorination Approaches to Propene Scaffolds

The introduction of a trifluoromethyl group onto a three-carbon propene framework can be achieved through two primary strategies: the direct fluorination of a suitable precursor or the construction of the molecule from an intermediate that already contains the trifluoromethyl moiety.

This approach involves the modification of an existing alkene or propene scaffold to introduce the trifluoromethyl group. A prominent method is the vicinal halo-trifluoromethylation of alkenes, which installs both a halogen and a trifluoromethyl group across the double bond. rsc.org For instance, copper-catalyzed trifluoromethylchlorination can be performed on unsaturated carbonyl compounds using trifluoromethanesulfonyl chloride (CF3SO2Cl) as the CF3 source. rsc.org Another strategy involves the use of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent ((trifluoromethyl)trimethylsilane or CF3-SiMe3), which can react with suitable electrophilic precursors to generate the desired trifluoromethylated structure. beilstein-journals.orgacs.org

An alternative and highly effective strategy begins with a simple, commercially available trifluoropropene derivative and builds complexity from there. organic-chemistry.orgnih.gov A key intermediate for this approach is 2-bromo-3,3,3-trifluoropropene (BTP). organic-chemistry.orgnih.gov BTP can act as a radical acceptor in a catalyst-free decarboxylative cross-coupling reaction. organic-chemistry.org In this process, alkyl radicals, generated from redox-active esters under blue LED irradiation, add regioselectively to BTP. organic-chemistry.org This method allows for the synthesis of a diverse array of secondary trifluoromethylated alkyl bromides with broad functional group tolerance. organic-chemistry.orgnih.gov

Table 1: Comparison of Synthesis Strategies

| Strategy | General Method | Key Reagent/Intermediate | Primary Product Type | Reference |

|---|---|---|---|---|

| Precursor-Based Fluorination | Vicinal Halo-trifluoromethylation | CF3SO2Cl | 1-CF3-2-halo-alkanes | rsc.org |

Functionalization of 2-(Trifluoromethyl)propene

Once synthesized, this compound and its immediate derivatives are versatile platforms for creating more complex molecular architectures through various functionalization reactions.

Halogenated derivatives of this compound are particularly useful synthetic intermediates. chemimpex.com As described previously, the radical-acceptor strategy using 2-bromo-3,3,3-trifluoropropene (BTP) directly yields secondary trifluoromethylated alkyl bromides. acs.orgorganic-chemistry.org These resulting organobromides are valuable because the bromine atom can be replaced through well-known nucleophilic substitution or cross-coupling reactions, serving as a handle for further molecular elaboration. rsc.org The versatility of BTP as a building block is highlighted by its use in synthesizing fluorinated compounds for pharmaceuticals and agrochemicals. chemimpex.com Furthermore, copper-catalyzed processes can achieve chloro- and iodo-trifluoromethylation of alkenes by substituting copper bromide (CuBr) with copper chloride (CuCl) and copper iodide (CuI), respectively, expanding the range of accessible halogenated derivatives. rsc.org

Beyond halogenation, a variety of other chemical groups can be introduced onto the trifluoromethylpropene scaffold.

Oxygen-Containing Groups: The reaction of this compound with oxygen atoms, generated from the mercury-sensitized decomposition of nitrous oxide, yields addition products such as 2-(trifluoromethyl)-propylene oxide and 2-(trifluoromethyl)-propionaldehyde. rsc.org

Sulfur-Containing Groups: The related compound, perfluoro-2-(trifluoromethyl)-propene, readily reacts with nucleophiles like trifluoromethylthiocopper. dtic.mil This reaction demonstrates a method for installing trifluoromethylthio groups onto the molecule. dtic.mil

Carbon-Based Groups: The C-H bonds on derivatives of this compound can be functionalized. For example, trifluoromethyl-substituted cyclopropenes, synthesized via catalytic routes, can undergo C-H functionalization with reagents like iodobenzene (B50100) using a simple palladium acetate (B1210297) (Pd(OAc)2) catalyst. sci-hub.se This reaction attaches new aryl groups to the carbon framework, creating densely substituted cyclopropene (B1174273) structures. sci-hub.sed-nb.info

Catalytic Synthesis Routes

Catalysis plays a crucial role in the efficient and selective synthesis of this compound derivatives. nih.gov Transition metal catalysts, in particular, have enabled the development of sophisticated synthetic transformations.

Chiral rhodium(II) catalysts are highly effective in the asymmetric cyclopropenation of fluorinated diazoalkanes with various alkynes. d-nb.infonih.gov This reaction produces trifluoromethylated cyclopropenes, which are highly strained and synthetically valuable small molecules. d-nb.infonih.gov Palladium catalysts are also instrumental, particularly in C-H functionalization reactions that allow for the derivatization of cyclopropene products. sci-hub.sed-nb.info

Copper-based catalysts are widely used for halo-trifluoromethylation reactions. rsc.org For example, a copper-based photoredox catalyst can facilitate the trifluoromethylchlorination of alkenes with CF3SO2Cl under blue LED irradiation. rsc.org These catalytic methods offer efficient pathways to complex fluorinated molecules that are otherwise challenging to access. nih.gov

Table 2: Overview of Catalytic Reactions

| Reaction Type | Catalyst | Substrates | Product | Reference |

|---|---|---|---|---|

| Asymmetric Cyclopropenation | Chiral Rhodium(II) complex | Fluorinated diazoalkane + Alkyne | Trifluoromethyl cyclopropene | d-nb.infonih.gov |

| C-H Functionalization | Palladium(II) acetate | Trifluoromethyl cyclopropene + Iodobenzene | Aryl-substituted cyclopropene | sci-hub.se |

Palladium-Catalyzed Carbonylation and Related Transformations

Palladium catalysis offers a powerful tool for the synthesis of carbonyl-containing derivatives from trifluoromethylated olefins. A notable application is the palladium-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene, a close relative and precursor, to generate valuable α-CF3 amides and β-lactams. nih.govresearchgate.net

This process typically involves the oxidative addition of a Pd(0) catalyst to the C-Br bond of the trifluoromethylated propene. nih.gov The resulting intermediate can then coordinate with carbon monoxide (CO), followed by an insertion reaction to form an acyl palladium compound. This reactive species is then intercepted by a nucleophile, such as an amine, leading to the formation of an amide. nih.gov In some cases, this is followed by an intramolecular Michael addition to yield cyclic structures like β-lactams. nih.gov

The choice of ligand is crucial for the success of these reactions. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as Ruphos, have been shown to enhance catalytic activity, stabilizing the reactive Pd(0) intermediates and facilitating the efficient activation of the substrate. nih.gov By carefully selecting the ligands and reaction conditions, chemists can control the reaction pathway to produce different types of amide compounds. researchgate.net This methodology is valued for its good substrate adaptability and functional group tolerance. researchgate.net A general strategy has been developed for the one-step synthesis of α-(trifluoromethyl)-β-lactams from fluorinated olefins, anilines, and carbon monoxide, demonstrating the utility of this approach in constructing complex heterocyclic frameworks. nih.gov

Researchers have also explored the palladium-catalyzed regioselective carbonylation of 2-trifluoromethyl-1,3-enynes, which yields multi-substituted conjugated dienes with excellent regio- and stereoselectivity. nih.govrawdatalibrary.net

Table 1: Examples of Palladium-Catalyzed Carbonylation for Synthesis of α-CF3 Amides researchgate.net Note: This table is based on data for the carbonylation of 2-bromo-3,3,3-trifluoropropene with various amines.

| Entry | Amine Substrate | Ligand | Product Yield |

| 1 | Aniline | Xantphos | Moderate |

| 2 | p-Toluidine | Xantphos | Good |

| 3 | o-Phenylenediamine | dppf | Good (Cyclized Product) |

| 4 | Benzylamine | Ruphos | High |

Radical Addition and Acceptor Strategies

Radical-mediated reactions provide a complementary approach for functionalizing this compound. The electron-withdrawing nature of the trifluoromethyl group makes the double bond susceptible to attack by various radical species.

Studies have investigated the kinetics and mechanisms of adding radicals such as the hydroxyl (•OH) and trichloromethyl (•CCl3) radicals to fluorinated propenes. researchgate.netrsc.org The addition of the •OH radical, for instance, is a key step in the atmospheric degradation of such compounds and proceeds by attacking the C=C double bond to form stable intermediates. researchgate.net Similarly, Arrhenius parameters have been determined for the addition of •CCl3 radicals. rsc.org

More recent synthetic strategies employ photoredox catalysis to generate radicals under mild conditions, which then add to trifluoromethyl alkenes. rsc.orgnih.gov This approach allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds. For example, a chemodivergent method based on direct C(sp³)–H bond activation through HAT (hydrogen atom transfer) photoredox catalysis enables the alkylation of α-trifluoromethyl alkenes using simple hydrocarbons as coupling partners. rsc.org This provides a powerful platform for creating both gem-difluoroalkenes and trifluoromethyl alkanes from abundant feedstocks. rsc.org

Furthermore, visible-light photoredox catalysis can be used for the trifluoromethylative heterofunctionalization of alkenes. nih.gov In these reactions, a reagent like the Togni reagent serves as a CF3 radical source. The radical adds to the alkene, forming a new carbon-centered radical, which can then be oxidized to a cation and trapped by a nucleophile (e.g., from an alcohol, thiol, or amine) to install a second functional group. nih.gov This strategy allows for the direct conversion of simple alkenes into more complex molecules with a trifluoromethyl group and a heteroatom attached to adjacent carbons. nih.gov

Table 2: Radical Addition Strategies for Trifluoromethyl Alkenes

| Radical Source/Method | Alkene Type | Key Features | Product Type |

| Langlois reagent / DMSO rsc.org | General Alkenes | Mild, operationally simple | β-trifluoromethyl alcohols |

| HAT Photoredox Catalysis rsc.org | α-Trifluoromethyl Alkenes | Direct C(sp³)–H activation, chemodivergent | gem-Difluoroalkenes or Trifluoromethyl alkanes |

| Togni Reagent / Photoredox nih.gov | General Alkenes | Mild, visible light, heterofunctionalization | Vicinal C-CF3 and C-Heteroatom compounds |

Other Transition Metal-Catalyzed Syntheses

Beyond palladium, other transition metals like rhodium and gold are effective catalysts for transforming trifluoromethylated alkenes and their precursors into valuable derivatives.

Rhodium(II) catalysts are highly efficient for asymmetric cyclopropenation reactions. d-nb.infonih.gov Using fluorinated donor-acceptor diazoalkanes, these chiral rhodium catalysts can react with various alkynes to produce trifluoromethylated cyclopropenes with high yields and excellent enantioselectivity. d-nb.infonih.gov This method provides access to highly strained, small carbocycles that are important in drug discovery. d-nb.info

Gold catalysis has been utilized for the stereo- and regioselective fluoroarylation of 1,1-difluoroallenes to construct multi-substituted trifluoromethyl alkenes. rsc.org This visible light-promoted reaction uses a simple fluoride (B91410) source and an aryldiazonium salt to incorporate both a fluorine atom and an aryl group across the allene (B1206475) system. rsc.org The reaction proceeds under mild conditions with a broad tolerance for different functional groups, offering a direct route to structurally diverse trifluoromethyl alkenes. rsc.org

These methods highlight the versatility of transition metal catalysis in activating and functionalizing fluorinated substrates, enabling the synthesis of complex molecules that would be challenging to access through other means. st-andrews.ac.uk

Sustainable Synthesis and Green Chemistry Principles

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com Key aspects include the use of catalysis, minimizing waste, and designing less hazardous chemical syntheses. sigmaaldrich.comyoutube.com

Catalysis is a cornerstone of green chemistry, and the transition-metal-catalyzed and photocatalytic methods described above are prime examples. youtube.com These reactions often proceed with high efficiency and selectivity under mild conditions, reducing energy consumption and the formation of byproducts. For instance, photocatalytic methods that utilize visible light as a renewable energy source are inherently sustainable. rsc.orgnih.gov

The development of reactions that proceed in environmentally friendly media is another important goal. A facile method for the hydroxytrifluoromethylation of alkenes uses the Langlois reagent with DMSO as the oxidant, representing a more environmentally friendly approach that is operationally simple and can be scaled up easily. rsc.org

Furthermore, strategies that utilize abundant and non-toxic starting materials are highly desirable. The photocatalytic coupling of trifluoromethyl alkenes with ubiquitous hydrocarbon feedstocks exemplifies this principle by activating strong C-H bonds directly, avoiding the need for pre-functionalized, and often waste-generating, radical precursors. rsc.org The design of efficient, multi-step synthetic routes that minimize waste and maximize stereoselectivity, such as the reported sustainable manufacturing of trans-4-trifluoromethyl-l-proline, demonstrates the successful implementation of these principles on a larger scale. acs.org

By focusing on atom economy, catalytic efficiency, and the use of sustainable resources, chemists are developing greener pathways for the production of valuable fluorinated compounds.

Mechanistic Investigations of 2 Trifluoromethyl Propene Reactivity

Heterolytic Reaction Pathways

Heterolytic reactions involve the cleavage of a bond where the electrons are unevenly distributed. In the case of 2-(trifluoromethyl)propene, the electron-deficient nature of the alkene moiety is the dominant factor governing its reactivity with both nucleophiles and electrophiles.

Nucleophilic Additions to the Alkene Moiety

Due to the strong inductive effect of the two trifluoromethyl groups, the double bond in perfluoro-2-(trifluoromethyl)propene is highly electrophilic and, consequently, very susceptible to attack by nucleophiles. google.comdtic.mil This reactivity is in stark contrast to typical hydrocarbon alkenes, which are generally nucleophilic. The CF3 groups effectively stabilize the transient carbanion formed upon nucleophilic attack. dtic.mil

The molecule presents three potential sites for reaction: the allylic position, the vinylic position, and the π-bond. dtic.mil This reactivity profile has been compared to that of α,β-unsaturated carbonyl compounds. dtic.mil The compound readily reacts with a variety of nucleophiles, including alcohols, and even solvents like acetonitrile (B52724) and dimethylformamide, often under neutral conditions. google.comdtic.mil This high susceptibility is attributed to the carbanion-stabilizing influence of the trifluoromethyl group. dtic.mil

Electrophilic Reactions: Challenges and Advancements

Conversely, this compound and its perfluorinated analog exhibit very low reactivity towards electrophiles. google.comdtic.mil The electron density of the double bond is significantly depleted by the attached CF3 groups, making it a poor target for attack by electron-seeking reagents. This presents a significant challenge for traditional electrophilic addition reactions that are common for simple alkenes. Reports indicate that it reacts "sluggishly" with electrophiles. google.comdtic.mil

Despite these challenges, advancements have been made using highly reactive electrophilic agents. For instance, successful oxyperfluoroalkylation, a reaction that did not proceed with ethylene, was achieved with propene, indicating that an electron-rich double bond is a requirement for the reaction to occur. acs.org This suggests that while standard electrophilic additions are difficult, reactions can be facilitated with sufficiently potent electrophilic reagents or under specific conditions that enhance the nucleophilicity of the alkene.

Homolytic and Radical Reaction Pathways

Homolytic pathways involve bond cleavage where electrons are distributed evenly, leading to the formation of radical species. These reactions are crucial for understanding both synthetic transformations and the environmental fate of the compound.

Free Radical Initiated Transformations

This compound can participate in transformations initiated by free radicals. dtic.mil Mechanistic studies on the related compound, 2-bromo-3,3,3-trifluoropropene (BTP), show that it acts as an effective radical acceptor. organic-chemistry.org In these processes, alkyl radicals, generated via a single-electron transfer (SET) process, undergo regioselective addition to the double bond of BTP. organic-chemistry.org This is followed by a hydrogen atom transfer to yield the final product. organic-chemistry.org This provides a model for how this compound could react with alkyl radicals.

Another example of a radical transformation is the reaction with oxygen atoms. The reaction of oxygen atoms with this compound, generated from the mercury-sensitized decomposition of nitrous oxide, yields almost exclusively the addition products 2-(trifluoromethyl)-propylene oxide and 2-(trifluoromethyl)-propionaldehyde. rsc.org

| Reactant | Radical Species | Major Products |

| This compound | Oxygen Atoms (O) | 2-(Trifluoromethyl)-propylene oxide, 2-(Trifluoromethyl)-propionaldehyde rsc.org |

| 2-Bromo-3,3,3-trifluoropropene | Alkyl Radicals (R•) | Secondary trifluoromethylated alkyl bromides organic-chemistry.org |

Atmospheric Degradation Mechanisms by Radical Species

The atmospheric fate of fluorinated alkenes like this compound is primarily determined by their reactions with radical species in the troposphere, particularly the hydroxyl (•OH) radical. researchgate.netresearchgate.net The degradation of 3,3,3-trifluoro-2-(trifluoromethyl)propene is initiated by the addition of the •OH radical to the C=C double bond, which is the favored pathway over hydrogen abstraction. researchgate.net

This addition leads to the formation of two stable intermediate radicals, (CF3)2C(OH)CH2• and (CF3)2C•CH2(OH). researchgate.net In the atmosphere, these intermediates subsequently react with molecular oxygen (O2) and nitric oxide (NO). researchgate.net This sequence of reactions leads to the formation of final degradation products. researchgate.net

Experimental and theoretical studies have identified the major products of this atmospheric degradation. researchgate.net

| Intermediate | Reactants | Final Products |

| (CF3)2C(OH)CH2• | O2, NO | Hexafluoroacetone ((CF3)2CO), Formaldehyde (HCHO) researchgate.net |

| (CF3)2C•CH2(OH) | O2, NO | Hexafluoroacetone ((CF3)2CO), Formaldehyde (HCHO) researchgate.net |

The atmospheric lifetime for 3,3,3-trifluoro-2-(trifluoromethyl)propene at 298 K has been estimated to be approximately 50 days, indicating it is atmospherically persistent. researchgate.net The degradation of other hydrofluoro-olefins, such as 2,3,3,3-tetrafluoropropene (B1223342), is also known to produce persistent substances like trifluoroacetic acid (TFA) in the environment. nih.gov

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com For alkenes, cycloaddition reactions, where two π-bond containing molecules react to form a cyclic product through the formation of two new σ-bonds, are a key class of pericyclic reactions. adichemistry.com

Perfluoro-2-(trifluoromethyl)propene is known to undergo both 1,2- and 1,3-type cycloaddition reactions. dtic.mil The electron-deficient nature of the double bond makes it a suitable component in cycloadditions with electron-rich partners.

A relevant study on the reactivity of similar structures involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2). rsc.org This research demonstrated a highly efficient, solvent-controlled synthesis of either bis(trifluoromethyl)cyclopropanes via a [2+1] cycloaddition or bis(trifluoromethyl)pyrazolines through a [3+2] cycloaddition. rsc.org The reaction pathway was directed by the choice of solvent: 1,2-dichloroethane (B1671644) (DCE) favored the formation of cyclopropanes, while N,N-dimethylacetamide (DMAc) led to pyrazolines. rsc.org These findings highlight the potential of the trifluoromethyl-substituted alkene framework to participate in versatile and controllable cycloaddition reactions.

| Reaction Type | Solvent | Product Class |

| [2+1] Cycloaddition | 1,2-dichloroethane (DCE) | bis(Trifluoromethyl)cyclopropanes rsc.org |

| [3+2] Cycloaddition | N,N-dimethylacetamide (DMAc) | bis(Trifluoromethyl)pyrazolines rsc.org |

Diels-Alder Reactions and their Regioselectivity

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the case of this compound as the dienophile, the regioselectivity of the reaction is a critical aspect that has been the subject of mechanistic scrutiny. The electron-withdrawing nature of the trifluoromethyl group polarizes the double bond, making the β-carbon more electrophilic.

Theoretical and experimental studies have shown that the regioselectivity of Diels-Alder reactions is governed by the electronic interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. For unsymmetrical dienes reacting with unsymmetrical dienophiles, two primary regioisomers, often referred to as "ortho" and "meta" adducts, are possible. wikipedia.orgmasterorganicchemistry.com The "ortho-para" rule generally predicts the major product in these reactions. youtube.com

In a typical normal-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the interaction between the diene's HOMO and the dienophile's LUMO is dominant. The trifluoromethyl group on this compound lowers the energy of the LUMO, making it a more reactive dienophile. The polarization of the π-system leads to a larger LUMO coefficient on the β-carbon (the carbon not attached to the CF3 group). Consequently, the major regioisomer formed is the one where the most nucleophilic terminal carbon of the diene bonds to this more electrophilic β-carbon of this compound. chemistrysteps.com

For instance, in the reaction of a 1-substituted diene with an electron-withdrawing group on the dienophile, the "ortho" product is typically favored. masterorganicchemistry.com Conversely, with a 2-substituted diene, the "para" product is generally the major isomer. masterorganicchemistry.com The regioselectivity is ultimately a result of matching the atoms with the largest orbital coefficients in the interacting frontier molecular orbitals. chemistrysteps.com

Interactive Table: Regioselectivity in Diels-Alder Reactions of Substituted Dienes with Alkenes Bearing Electron-Withdrawing Groups.

| Diene Substituent Position | Dienophile Substituent | Major Product Regioisomer |

| 1-substituted | Electron-withdrawing | "Ortho" |

| 2-substituted | Electron-withdrawing | "Para" |

| 1,4-disubstituted | Electron-withdrawing | Typically a single product |

| Unsymmetrical | Symmetrical | Single product |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. chem-station.com These reactions involve the combination of a 1,3-dipole with a dipolarophile, such as this compound. The regioselectivity of these reactions is also heavily influenced by the electronic nature of the reactants.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and predicting the outcomes of these reactions. researchgate.netnih.gov The reaction between a nitrone, a common 1,3-dipole, and a trifluoromethylated alkene proceeds via a concerted but asynchronous transition state. researchgate.net The trifluoromethyl group, due to its strong electron-withdrawing capacity, significantly influences the frontier molecular orbitals of the alkene, thereby controlling the regioselectivity.

For example, in the reaction of C-phenyl-N-methylnitrone with a trifluoromethyl-substituted alkene, the regioselectivity can be rationalized by considering the HOMO of the nitrone and the LUMO of the alkene. researchgate.net The trifluoromethyl group lowers the energy of the LUMO of the alkene and directs the addition of the oxygen atom of the nitrone to the carbon atom bearing the CF3 group, a consequence of the larger LUMO coefficient at this position.

Interactive Table: Examples of 1,3-Dipolar Cycloaddition Reactions with Trifluoromethylated Alkenes.

| 1,3-Dipole | Dipolarophile | Product | Reference |

| C-phenyl-N-methylnitrone | Ethyl trifluoroacetoacetate (enol form) | Isoxazolidine | rsc.org |

| 2,2,2-Trifluorodiazoethane | Styrene (B11656) derivatives | 5-Aryl-3-trifluoromethylpyrazole | nih.gov |

| Nitrilimines | Ethene | Pyrazoline derivatives | researchgate.net |

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl group exerts a dual influence on both the kinetics and selectivity of cycloaddition reactions. Its strong inductive electron-withdrawing effect (-I) significantly enhances the reactivity of the alkene towards electron-rich dienes and dipoles in normal-demand cycloadditions. This is because the CF3 group lowers the energy of the LUMO of the dienophile/dipolarophile, leading to a smaller HOMO-LUMO energy gap and a lower activation barrier for the reaction. wikipedia.org

However, the steric bulk of the trifluoromethyl group can also play a role, sometimes counteracting the electronic effects. In certain cases, steric hindrance can disfavor the formation of a particular regioisomer or stereoisomer, even if it is electronically preferred.

The distinction between kinetic and thermodynamic control is also crucial in understanding the outcomes of these reactions. masterorganicchemistry.com At lower temperatures, the reaction is typically under kinetic control, and the major product is the one that is formed fastest (i.e., has the lowest activation energy). masterorganicchemistry.comlibretexts.org At higher temperatures, the reaction may become reversible, leading to thermodynamic control, where the most stable product predominates. rsc.orglibretexts.orgresearchgate.net In the context of Diels-Alder reactions with trifluoromethylated dienophiles, the endo product is often the kinetic product due to favorable secondary orbital interactions in the transition state, while the exo product may be the thermodynamically more stable isomer due to reduced steric hindrance. masterorganicchemistry.com

Theoretical and Computational Chemistry Studies of 2 Trifluoromethyl Propene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(trifluoromethyl)propene, these studies focus on how the powerful electron-withdrawing trifluoromethyl group influences the electronic environment of the propene backbone.

Molecular Orbital Analysis

Detailed molecular orbital (MO) analyses, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for predicting a molecule's reactivity. At present, specific published data detailing the HOMO-LUMO energies and compositions for this compound from quantum chemical calculations could not be located. However, it is well-established that the presence of a trifluoromethyl group significantly lowers the energy of both the HOMO and LUMO of an alkene. This general principle suggests that this compound would be less susceptible to electrophilic attack and more reactive towards nucleophiles or radical species compared to propene.

Charge Distribution and Electrostatic Potential Mapping

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful tool to investigate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain experimentally.

Transition State Analysis for Mechanistic Elucidation

The identification and characterization of transition states are paramount for understanding reaction kinetics and mechanisms. While comprehensive transition state analyses for various reactions of this compound are not extensively documented in the available literature, related studies on similar fluorinated alkenes provide valuable insights. For instance, the atmospheric degradation of fluorinated propenes is often initiated by the addition of hydroxyl (•OH) radicals to the carbon-carbon double bond. Computational studies on these reactions typically identify the transition states for addition to either the terminal CH2 group or the central C(CF3) carbon, allowing for the determination of the preferred reaction pathway.

Simulation of Radical Reaction Energetics and Pathways

The energetics of radical reactions involving this compound are of significant interest, particularly in fields such as atmospheric chemistry and polymer science. Although specific detailed simulations of various radical reaction energetics and pathways for this compound are not widely published, general principles of radical chemistry can be applied. The trifluoromethyl group is known to influence the stability of adjacent radical centers. Computational simulations would be instrumental in quantifying the reaction enthalpies and activation barriers for the addition of various radicals, such as •OH, •Br, and other carbon-centered radicals, to the double bond of this compound.

Prediction of Reactivity and Selectivity via Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity and selectivity of chemical reactions. DFT calculations can provide valuable data on various reactivity indices.

For this compound, DFT methodologies could be employed to predict the regioselectivity of electrophilic, nucleophilic, and radical additions to the double bond. By calculating the energies of the possible intermediates and transition states, researchers can determine the most likely products. For example, in a radical addition reaction, DFT could be used to compare the stability of the two possible radical intermediates formed by the addition of the radical to either of the sp2-hybridized carbon atoms. However, specific DFT studies that provide a comprehensive prediction of the reactivity and selectivity of this compound were not identified in the surveyed literature.

Regioselectivity and Stereoselectivity Predictions in Cycloadditions

Cycloaddition reactions are a fundamental class of reactions in organic synthesis, and computational chemistry is instrumental in predicting their outcomes. The regioselectivity and stereoselectivity of cycloadditions involving this compound would be dictated by both electronic and steric factors.

Regioselectivity: In a [3+2] cycloaddition with a dipole such as a nitrone or an azide, the regioselectivity is governed by the interaction of the frontier molecular orbitals (FMOs) of the reactants. Given the expected high electrophilicity of the C1 carbon in this compound, it is predicted that the nucleophilic terminus of the dipole would preferentially attack this position. DFT calculations of the transition state energies for the possible regioisomeric pathways would provide a quantitative prediction of the favored product.

Stereoselectivity: The stereochemical outcome of a cycloaddition reaction (e.g., endo vs. exo selectivity in a Diels-Alder reaction) can also be predicted by calculating the energies of the corresponding transition states. Steric hindrance from the bulky trifluoromethyl group would play a crucial role in favoring the approach of the reacting partner from the less hindered face of the alkene.

A detailed computational study would involve locating the transition state structures for all possible pathways and comparing their activation energies. The pathway with the lowest activation energy would correspond to the major product observed experimentally.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its reactivity and interactions. For this compound, conformational analysis and molecular dynamics simulations would provide insights into its structural preferences and flexibility.

Conformational Analysis: This involves identifying the stable conformations (rotational isomers) of the molecule and their relative energies. For this compound, the primary focus would be on the rotation around the C2-C3 single bond. DFT calculations could be used to generate a potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy barriers between them. It is plausible that conformations that minimize steric interactions between the methyl and trifluoromethyl groups would be favored.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the timescales of transitions between them. For this compound, MD simulations could be used to study its behavior in different solvent environments, providing insights into solvent effects on its conformational equilibrium and reactivity.

Advanced Applications in Materials Science and Fine Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

2-(Trifluoromethyl)propene's reactive double bond and the inherent stability conferred by the trifluoromethyl group position it as a crucial intermediate in the synthesis of a wide array of organofluorine compounds. cymitquimica.com Its unique electronic properties enhance its reactivity in certain chemical reactions, making it a versatile tool for chemists. cymitquimica.com

Synthesis of Fluorinated Building Blocks for Complex Molecules

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com this compound serves as a valuable precursor for creating trifluoromethyl-containing building blocks, which are essential for the construction of complex molecules in medicinal chemistry and materials science. cymitquimica.comsigmaaldrich.com The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. mdpi.com

One strategy involves the use of related compounds like 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor to synthesize a variety of secondary trifluoromethylated alkyl bromides. This highlights the utility of the trifluoromethylpropene scaffold in introducing the CF3 group into diverse molecular frameworks. The resulting bromides are versatile intermediates that can be further elaborated into more complex structures.

The reactivity of the double bond in this compound allows for various addition reactions. For instance, it can react with oxygen atoms to yield products like 2-(trifluoromethyl)-propylene oxide and 2-(trifluoromethyl)-propionaldehyde. rsc.org Such transformations provide access to functionalized building blocks that can be employed in multi-step syntheses.

Preparation of Complex Organofluorine Compounds

The synthesis of complex organofluorine compounds, particularly heterocyclic structures, is an area of significant interest in pharmaceutical and agrochemical research. nih.gov Trifluoromethylated heterocycles often exhibit enhanced biological activity. nih.gov this compound and its derivatives can participate in cycloaddition reactions to form these valuable heterocyclic systems. For example, trifluoromethylalkenes can undergo [2+3] cycloaddition reactions with nitrones to produce trifluoromethylated isoxazolidines.

Furthermore, the strategic functionalization of this compound opens up pathways to a variety of complex molecules. The reaction of its perfluorinated counterpart, perfluoro-2-(trifluoromethyl)propene, with nucleophiles demonstrates the high reactivity of this class of compounds and their potential for creating diverse and complex organofluorine structures. dtic.mil This reactivity is harnessed to introduce the trifluoromethyl-containing moiety into larger, more intricate molecular architectures.

Development of Specialty Fluoropolymers

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. portplastics.com While extensive research exists on polymers derived from monomers like tetrafluoroethylene (B6358150) (TFE) and vinylidene fluoride (B91410) (VDF), the incorporation of monomers such as this compound offers a route to specialty fluoropolymers with tailored properties.

Materials for High-Performance Applications (e.g., membranes, coatings)

Fluoropolymers are critical in the development of high-performance membranes for applications such as gas separation. mdpi.comresearchgate.net The incorporation of fluorine-containing monomers can enhance the gas permeability and selectivity of these membranes. mdpi.com For instance, amorphous perfluoropolymers have demonstrated significant potential in this area. mdpi.com Copolymers containing fluorinated monomers are also utilized in creating robust and chemically resistant coatings for various industries. pageplace.deresearchgate.net

The synthesis of copolymers using monomers structurally similar to this compound, such as 2-(trifluoromethyl)acrylic acid derivatives, has been explored. These copolymers exhibit properties that make them suitable for applications in coatings and other high-performance materials. The presence of the trifluoromethyl group contributes to the desirable characteristics of the resulting polymer.

Engineering of Low Surface Energy and Chemically Resistant Coatings

A key attribute of fluoropolymers is their low surface energy, which translates to properties like water and oil repellency. researchgate.netresearchgate.net This makes them ideal for creating non-stick and anti-fouling surfaces. The synthesis of fluorinated polymers and copolymers is a primary strategy for achieving low surface energies. nih.govcmu.edu By incorporating monomers with trifluoromethyl groups, it is possible to engineer coatings with extremely low surface energies. researchgate.net

Moreover, the strong carbon-fluorine bond imparts exceptional chemical resistance to fluoropolymers. membrane-solutions.com Polymers derived from fluorinated alkenes are less susceptible to chemical attack compared to their non-fluorinated counterparts. portplastics.com This chemical inertness is a significant advantage in applications where materials are exposed to harsh chemical environments. holscot.com

Contribution to Advanced Chemical Products

The versatility of this compound as a reactive intermediate extends to the synthesis of a variety of advanced chemical products, notably in the agrochemical and pharmaceutical sectors. cymitquimica.com

The introduction of a trifluoromethyl group is a well-established strategy in the design of modern agrochemicals and pharmaceuticals to enhance their efficacy and metabolic stability. mdpi.comnih.gov Many successful pesticides and drugs contain this crucial functional group. nih.govccspublishing.org.cn For instance, trifluoromethyl-containing pyrrole (B145914) derivatives have shown insecticidal and acaricidal activity. nih.gov

Building blocks derived from or analogous to this compound are instrumental in the synthesis of these complex active ingredients. The cyclocondensation of trifluoromethyl-containing building blocks is a common method for preparing trifluoromethylpyridines, which are key components in a number of agrochemicals. nih.gov Similarly, in medicinal chemistry, the incorporation of the trifluoromethyl group via synthons derived from molecules like this compound is a key strategy in the development of new therapeutic agents. mdpi.comresearchgate.net

Intermediates for Pharmaceutical and Agrochemical Candidates

This compound serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.com The incorporation of the trifluoromethyl (−CF3) group into organic molecules is a widely used strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. mdpi.comresearchgate.netacs.org This is due to the unique electronic properties of the −CF3 group, including its high electronegativity, metabolic stability, and ability to increase the lipophilicity of a molecule. mdpi.comnih.gov

The presence of a trifluoromethyl group can significantly improve a molecule's membrane permeability and metabolic stability, which are crucial factors for the bioavailability of a drug. mdpi.com It is often used as a bioisostere for methyl or chloro groups to optimize the steric and electronic profile of a lead compound or to protect a reactive site from metabolic oxidation. wikipedia.org Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva). wikipedia.org

In the agrochemical sector, trifluoromethylated compounds are prevalent in herbicides, insecticides, and fungicides. researchgate.netnih.gov The −CF3 group contributes to the molecule's stability and biological activity. Examples include the herbicide trifluralin (B1683247) and the insecticide sulfoxaflor. wikipedia.org

The reactivity of the double bond in this compound allows for its incorporation into larger molecular scaffolds through various organic reactions. cymitquimica.com Synthetic strategies often utilize fluorinated building blocks like this compound to introduce the −CF3 moiety early in the synthesis, which is a dominant approach in drug discovery. nih.govhalocarbonlifesciences.com For instance, cycloaddition reactions and transformations involving the propene unit are employed to construct complex heterocyclic structures, which are common in bioactive compounds. mdpi.comnih.gov The development of synthetic methods using versatile reagents like trifluoromethyl diazomethane (B1218177) for cyclopropanation highlights the importance of constructing trifluoromethyl-substituted frameworks for potential agrochemical intermediates. acs.org

Table 1: Influence of the Trifluoromethyl Group on Bioactive Molecules

| Property | Influence of −CF3 Group | Rationale | Example Compounds |

| Lipophilicity | Increases | Enhances membrane permeability and in vivo transport. mdpi.comnih.gov | Fluoxetine, Celecoxib wikipedia.org |

| Metabolic Stability | Increases | The strong C−F bond resists enzymatic breakdown, increasing drug half-life. mdpi.com | Efavirenz wikipedia.org |

| Binding Affinity | Can Enhance | The electron-withdrawing nature can improve interactions with biological targets. mdpi.com | Berotralstat mdpi.com |

| Bioavailability | Can Improve | A combination of increased lipophilicity and metabolic stability often leads to better bioavailability. | Sitagliptin |

Components for Liquid Crystalline Materials

The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (−CF3) group, into organic molecules has a profound impact on their liquid crystalline properties. nih.gov Fluorinated liquid crystals are noted for their chemical and thermal stability, high polarity, and low viscosity, making them suitable for applications like thin-film transistor (TFT) liquid crystal displays (LCDs). oup.comtandfonline.com this compound, as a source of the trifluoromethyl group, can be incorporated into the molecular structure of liquid crystal candidates.

The introduction of a −CF3 group can significantly influence key physical properties of liquid crystals:

Dielectric Anisotropy (Δε): The strongly polar nature of the C−F bonds results in a large dipole moment. The orientation of the −CF3 group within the molecule can be used to engineer materials with either positive or negative dielectric anisotropy, a critical parameter for display technologies. beilstein-journals.orgnih.gov

Thermal Stability and Mesophase Behavior: The trifluoromethyl group can enhance the thermal stability of the nematic phase and influence the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). tandfonline.comrsc.org For example, certain four-ring molecules with a trifluoromethyl substituent have been shown to exhibit very high clearing points, such as 267°C. tandfonline.comfigshare.com The presence of the −CF3 group can also promote the formation of smectic phases due to strong intermolecular interactions. tandfonline.com

Viscosity: Trifluoromethylated compounds often exhibit lower viscosity compared to their non-fluorinated analogs, which is advantageous for achieving fast switching times in display devices. oup.comtandfonline.com

The synthesis of fluorinated liquid crystals often involves the incorporation of fluorinated building blocks. beilstein-journals.org The double bond in this compound provides a reactive site for integrating it into larger, rod-like molecules characteristic of calamitic liquid crystals. For instance, it can serve as a precursor for creating selectively fluorinated cyclopropane-containing liquid crystals through carbene cycloaddition reactions. beilstein-journals.orgnih.gov The specific placement of the fluoro substituents is crucial for tailoring the material's final properties. nih.govbiointerfaceresearch.com

Table 2: Effect of Trifluoromethyl Group on Liquid Crystal Properties

| Property | General Effect of −CF3 Substitution | Significance in Applications |

| Clearing Point (T_N-I) | Generally enhances thermal stability of the mesophase. tandfonline.comrsc.org | Wider operating temperature range for devices. |

| Dielectric Anisotropy (Δε) | Increases magnitude; can be positive or negative depending on position. beilstein-journals.orgnih.gov | Essential for the functioning of twisted nematic and other LCD modes. |

| Viscosity | Tends to be low. oup.comtandfonline.com | Allows for faster switching speeds in displays. |

| Mesophase Type | Can promote the formation of smectic phases. tandfonline.comresearchgate.netresearchgate.net | Enables use in different types of display and sensor technologies. |

| Chemical Stability | High, due to the strength of the C−F bond. tandfonline.com | Contributes to longer device lifetime and reliability. |

Emerging Applications in Energy-Related Materials

Fluorinated compounds are playing an increasingly critical role in the development of advanced energy storage devices, particularly in lithium-ion batteries (LIBs). oaepublish.com The introduction of fluorine-containing groups, such as trifluoromethyl, into battery components can significantly enhance performance, safety, and longevity. researchgate.net While direct applications of this compound are still emerging, its structure makes it a promising monomer for the synthesis of novel fluorinated polymers for battery applications. pageplace.de

Polymerization of this compound can yield polymers with pendant −CF3 groups. These fluorinated polymers are investigated for several key roles in batteries:

Binders for Electrodes: Fluorinated polymers like polyvinylidene fluoride (PVDF) are widely used as binders for cathode materials due to their excellent electrochemical stability at high voltages. daikinchemicals.com Polymers derived from this compound could offer similar or enhanced stability due to the strong C−F bonds and the electron-withdrawing nature of the −CF3 group. acs.org

Polymer Electrolytes: Well-defined fluoropolymers are being explored as solid or gel polymer electrolytes. acs.org Their inherent chemical and thermal stability can improve battery safety by replacing flammable liquid organic electrolytes. daikinchemicals.com The polarity of the −CF3 group may also influence ion transport properties within the electrolyte.

Separators: Fluorinated polymers can be used to fabricate microporous membranes that function as battery separators. These materials offer good thermal stability and chemical resistance to the electrolyte, which is crucial for preventing short circuits and ensuring battery safety. pageplace.de

Beyond polymers, trifluoromethyl groups are integral to other battery components:

Electrolyte Solvents: Fluorinated carbonates are used as solvents in liquid electrolytes to improve safety and stability, particularly in high-voltage applications. oaepublish.comgoogle.com

Electrolyte Salts: Lithium salts with trifluoromethylated anions, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), are known for their high thermal stability and ionic conductivity. researchgate.netmetrohm.com These salts contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode, which is essential for long-term cycling performance. oaepublish.com

The unique properties conferred by the trifluoromethyl group—namely high electrochemical stability, thermal resistance, and hydrophobicity—make materials derived from precursors like this compound highly attractive for next-generation energy storage systems. researchgate.netresearchgate.net

Table 3: Role of Fluorinated and Trifluoromethylated Materials in Lithium-Ion Batteries

| Battery Component | Material Class | Role of Fluorine/−CF3 Group | Potential Advantage |

| Electrolyte Salt | Trifluoromethylated Lithium Salts (e.g., LiTFSI) | Enhances thermal stability and ionic conductivity of the anion. researchgate.net | Improved safety and rate capability. |

| Electrolyte Solvent | Fluorinated Carbonates | Increases oxidative stability and reduces flammability. oaepublish.comgoogle.com | Enables higher voltage operation and enhances safety. |

| Electrode Binder | Fluorinated Polymers (e.g., PVDF) | Provides high electrochemical stability and adhesion. daikinchemicals.com | Long cycle life, especially for high-voltage cathodes. |

| Separator | Fluorinated Polymer Membranes | Offers excellent thermal and chemical resistance. pageplace.de | Prevents internal short circuits, improving safety. |

| Polymer Electrolyte | Fluoropolymers | Acts as a solid-state ion conductor. acs.org | Potential for flexible, all-solid-state batteries with enhanced safety. |

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecular vibrations of 2-(trifluoromethyl)propene. These techniques are powerful tools for structural elucidation and for real-time monitoring of chemical transformations.

A thorough analysis of the vibrational spectra of 3,3,3-trifluoro-2-methylpropene has been conducted, with assignments of the fundamental vibrational modes based on infrared and Raman spectra of the gaseous and solid phases. aip.org The C=C stretching vibration is observed in the infrared spectrum, providing a clear marker for the alkene functionality. regulations.gov The spectra are characterized by a series of strong, sharp bands in the 1500-1000 cm⁻¹ region, which are attributed to C-F stretching vibrations, a hallmark of trifluoromethyl compounds. regulations.gov C-H deformation modes are also identified. regulations.gov

The CF3 torsional mode for this compound has been observed at 55.9 cm⁻¹ in the far-infrared spectrum, allowing for the calculation of the threefold periodic barrier to internal rotation. aip.org Both FT-IR and FT-Raman are invaluable for reaction monitoring, as changes in the intensity of characteristic vibrational bands can be correlated with the consumption of reactants and the formation of products. aip.org

Below is a table summarizing the assigned vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1635 | Weak, Sharp | C=C stretching |

| 1500 - 1000 | Strong, Sharp | C-F stretching |

| <1000 | Weak/Medium, Sharp | C-H deformation, out-of-plane |

| 55.9 | - | CF₃ Torsion |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl (=CH₂) and methyl (-CH₃) protons. For the related compound, 2-bromo-3,3,3-trifluoropropene, the =CH₂ protons appear as two signals around 6.0 and 6.5 ppm. regulations.gov The integration of these signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the structurally similar 2-methylpropene, three distinct carbon signals are observed, corresponding to the two methyl carbons (equivalent), the quaternary olefinic carbon, and the terminal =CH₂ carbon. docbrown.info For this compound, the carbon of the CF₃ group would also be present and would likely exhibit coupling to the fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. azom.com The trifluoromethyl group of this compound will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment and can be used to confirm the presence and integrity of the CF₃ group during a reaction.

NMR spectroscopy is also a powerful tool for studying reaction kinetics. By acquiring spectra at regular time intervals, the change in concentration of reactants and products can be monitored, allowing for the determination of reaction rates and mechanisms.

Mass Spectrometry (GC/MS, HRMS) for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a vital technique for the identification of this compound and its reaction products, providing information about the molecular weight and elemental composition. When coupled with gas chromatography (GC/MS), it allows for the separation and identification of individual components in a mixture.

In the mass spectrum of a propene derivative, a molecular ion peak is expected, which corresponds to the mass of the intact molecule. docbrown.info The fragmentation pattern observed in the mass spectrum provides valuable structural information. For propene, characteristic fragments arise from the loss of a methyl group. docbrown.info For this compound, fragmentation would likely involve the loss of a methyl radical or a fluorine atom, and the cleavage of the C-CF₃ bond.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is also instrumental in mechanistic studies, as it can be used to identify reaction intermediates and byproducts, shedding light on the reaction pathway.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Profiling

Chromatographic techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of reactions.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. birchbiotech.com The purity of a this compound sample can be determined by injecting it into a GC instrument and analyzing the resulting chromatogram. birchbiotech.com The area of the peak corresponding to the compound of interest, relative to the total area of all peaks (excluding the solvent), gives a quantitative measure of its purity. birchbiotech.com GC is also widely used for reaction profiling, where aliquots of a reaction mixture are taken at different time points and analyzed to track the consumption of starting materials and the formation of products. A method for determining impurities in the related compound 2,3,3,3-tetrafluoropropene (B1223342) using a capillary column has been developed. google.com

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds like this compound, HPLC can be a valuable tool, particularly for the analysis of less volatile derivatives or for monitoring reactions involving non-volatile starting materials or products. chromatographyonline.com Fluorinated stationary phases have been developed for HPLC that can provide unique selectivity for organofluorine compounds. researchgate.net HPLC can be used to separate complex mixtures and quantify the components, providing a detailed profile of a reaction over time.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a gas at room temperature and therefore not amenable to single-crystal X-ray diffraction, this technique is indispensable for determining the precise three-dimensional structure of its solid derivatives. X-ray crystallography provides unambiguous information about bond lengths, bond angles, and stereochemistry in the solid state.

The synthesis of crystalline derivatives of this compound allows for their structural characterization by X-ray diffraction. For example, a derivative of 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) has been characterized by X-ray crystallography, providing detailed structural information. researchgate.net Such studies on derivatives can offer insights into the steric and electronic effects of the this compound moiety within a larger molecular framework. This information is crucial for understanding structure-property relationships and for the rational design of new molecules with desired properties.

Future Research Directions and Methodological Innovations

Catalyst Development for Enhanced Selectivity and Efficiency

The future of 2-(trifluoromethyl)propene chemistry is intrinsically linked to the evolution of catalyst design. A primary objective is the creation of catalysts that offer superior control over selectivity—be it chemo-, regio-, or stereoselectivity—and operate with high efficiency under mild conditions.

Recent advancements have highlighted the efficacy of chiral rhodium(II) catalysts in achieving highly efficient asymmetric cyclopropenation reactions. d-nb.infonih.govsci-hub.se These catalysts facilitate the transfer of carbene from fluorinated donor-acceptor diazoalkanes to a variety of alkynes, producing trifluoromethylated cyclopropenes with excellent stereoselectivity. d-nb.info Further research is directed towards expanding the substrate scope and improving the enantioselectivity for a broader range of applications. For instance, while catalysts like [Rh2((S)-DOSP)4] and [Rh2((S)-BTPCP)4] have proven effective, ongoing work aims to develop next-generation catalysts that are more robust, reusable, and suitable for a wider array of alkyne substrates. d-nb.infonih.gov

Another promising area is the use of nickel catalysts for asymmetric reductive cross-coupling reactions, which has been successfully applied to synthesize α-trifluoromethylated ketones. nih.gov Future work will likely focus on adapting these nickel-based systems for reactions directly involving this compound and its derivatives, aiming to construct molecules with β-CF3-substituted stereogenic carbons. nih.gov Additionally, the exploration of mixed-metal systems, such as Co-Rh catalysts used in hydroformylation-amidocarbonylation, could open pathways to new functionalized molecules derived from fluorinated olefins. nih.gov

The development of catalysts that can manage the unique electronic properties of fluorinated substrates is crucial. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the propene backbone, necessitating catalysts that can effectively mediate transformations without leading to undesirable side reactions.

| Catalyst System | Reaction Type | Key Advantages | Future Research Focus |

| Chiral Rhodium(II) | Asymmetric Cyclopropenation | High efficiency, excellent stereoselectivity d-nb.infonih.gov | Broader substrate scope, catalyst reusability |

| Nickel-based | Asymmetric Reductive Cross-Coupling | Good functional group compatibility, mild conditions nih.gov | Application to this compound derivatives |

| Co-Rh Mixed-Metal | Hydroformylation-Amidocarbonylation | Novel functionalization pathways nih.gov | Enhanced regioselectivity and efficiency |

| Palladium(II) | C-H Functionalization | Ligand-free, access to fully-substituted products nih.govsci-hub.se | Expanding to other C-H activation reactions |

Exploration of Novel Reaction Pathways and Reactivity Patterns

Beyond refining existing methods, a significant research thrust is the discovery of entirely new reaction pathways for this compound and its close analogs. The high reactivity of perfluorinated analogs like perfluoro-2-(trifluoromethyl)propene, which readily engages with nucleophiles, hints at the untapped potential for novel transformations. google.comdtic.mil

One innovative approach is the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor in catalyst-free decarboxylative strategies. organic-chemistry.org This method, initiated by blue LED irradiation, allows for the synthesis of a wide range of secondary trifluoromethylated alkyl bromides and demonstrates broad functional group tolerance. organic-chemistry.org Future research will likely explore other radical-based transformations and expand the portfolio of accessible trifluoromethylated compounds.

Investigations into reaction mechanisms, such as the gas-phase reaction with OH radicals, provide fundamental insights that can guide the development of new synthetic methods. researchgate.net Understanding how the trifluoromethyl groups influence the stability of intermediates is key to predicting and controlling reaction outcomes. researchgate.net Furthermore, novel cyclization reactions, like the double carbonyl-ene reaction to form 2-trifluoromethyl chromenes, showcase how the unique reactivity of trifluoromethylated building blocks can be harnessed to create complex heterocyclic scaffolds. rsc.org

Future explorations may include:

Photocatalytic Reactions: Leveraging light to initiate novel transformations that are inaccessible through thermal methods.

Electro-organic Synthesis: Using electricity to drive redox reactions for the selective functionalization of the double bond.

Enzymatic Transformations: Employing engineered enzymes to achieve unparalleled selectivity in the synthesis of chiral fluorinated molecules.

Design of Next-Generation Fluorinated Materials with Tailored Properties

The unique properties conferred by the trifluoromethyl group—such as high thermal stability, chemical resistance, and altered lipophilicity—make this compound an attractive monomer for the synthesis of advanced fluorinated materials. nih.govresearchgate.net Future research will focus on designing polymers and materials with precisely controlled properties for specific, high-value applications.

In the biomedical field, fluorinated polymers are being explored for drug delivery systems, medical implants, and diagnostic tools. nih.govnih.gov The incorporation of trifluoromethyl groups can enhance the biological activity and pharmacokinetic profiles of pharmaceutical compounds. nih.govresearchgate.net Research is moving towards creating "smart" fluorinated materials that can respond to biological stimuli.

In materials science, the focus is on developing fluoropolymers for advanced applications such as:

High-Performance Membranes: For gas separation, water purification, and fuel cells, where the chemical resistance and tailored porosity of fluoropolymers are advantageous. pageplace.de

Advanced Coatings: Creating surfaces with unique properties like superhydrophobicity, oleophobicity, and high durability for aerospace, automotive, and electronic applications. pageplace.de

Dielectric Materials: For next-generation electronics, where materials with low dielectric constants are required to improve performance and reduce power consumption.

The ability to precisely control polymer architecture through advanced polymerization techniques will be critical. This includes developing methods for creating copolymers with specific monomer sequences to fine-tune properties like flexibility, melting point, and chemical resistance. nih.govmdpi.com

Advanced Computational Tools for Predictive Chemistry

The complexity of fluorine chemistry presents significant challenges for traditional trial-and-error experimental approaches. Advanced computational tools are becoming indispensable for predicting molecular properties, rationalizing reaction mechanisms, and accelerating the discovery of new materials. mit.edumdpi.com

Future research will increasingly rely on a multi-pronged computational strategy:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) will continue to be used to elucidate reaction pathways, calculate transition state energies, and understand the electronic structure of intermediates and products, as has been done for related fluoro-olefins. researchgate.netmit.edu

Machine Learning (ML) and AI: ML models, trained on large datasets of experimental results, can predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel molecular structures with desired properties. mdpi.comnih.gov These tools can rapidly screen vast chemical spaces, prioritizing candidates for experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations are crucial for understanding the behavior of fluorinated polymers and materials at the molecular level. They can predict bulk properties, such as glass transition temperatures and mechanical strength, and provide insights into the self-assembly of supramolecular structures. mdpi.com

Informatics-based models that predict properties based on 2-D chemical structures, such as those assessing hydrogen-bond propensity or molecular electrostatic potentials, will also play a role in designing materials with specific intermolecular interactions. researchgate.netmdpi.com The integration of these computational tools into a cohesive workflow will dramatically shorten the development cycle for new catalysts and materials derived from this compound.

| Computational Tool | Application in Fluoro-Organic Chemistry | Future Direction |